![molecular formula C26H30O3 B12916458 Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 920269-89-2](/img/structure/B12916458.png)
Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is an organic compound that features a furan ring, a biphenyl structure, and an octyl chain. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate typically involves the esterification of furan-2-ylmethanol with 4’-octyl-[1,1’-biphenyl]-4-carboxylic acid. This reaction can be facilitated by using coupling reagents such as DMT/NMM/TsO− or EDC in a microwave reactor . The reaction conditions, including the solvent, temperature, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization or flash chromatography ensures the efficient production of high-purity Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate .
Análisis De Reacciones Químicas
Types of Reactions
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The biphenyl structure can be reduced under specific conditions.
Substitution: The octyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,5-dicarboxylic acid, while reduction of the biphenyl structure can produce biphenyl derivatives .
Aplicaciones Científicas De Investigación
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers, resins, and other materials .
Mecanismo De Acción
The mechanism of action of Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The furan ring and biphenyl structure allow it to bind to various enzymes and receptors, modulating their activity. This compound can influence cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- Furan-2-ylmethyl furan-2-carboxylate
- Furan-2-ylmethyl furan-2-carboxamide
- N-(Furan-2-ylmethyl)aniline
Uniqueness
Furan-2-ylmethyl 4’-octyl-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a furan ring, biphenyl structure, and octyl chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Número CAS |
920269-89-2 |
|---|---|
Fórmula molecular |
C26H30O3 |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
furan-2-ylmethyl 4-(4-octylphenyl)benzoate |
InChI |
InChI=1S/C26H30O3/c1-2-3-4-5-6-7-9-21-11-13-22(14-12-21)23-15-17-24(18-16-23)26(27)29-20-25-10-8-19-28-25/h8,10-19H,2-7,9,20H2,1H3 |
Clave InChI |
NCTBTIALISPERC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCC3=CC=CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


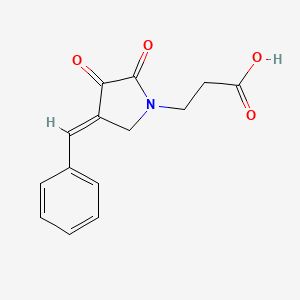
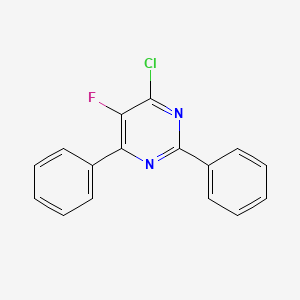
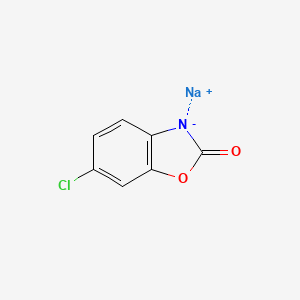
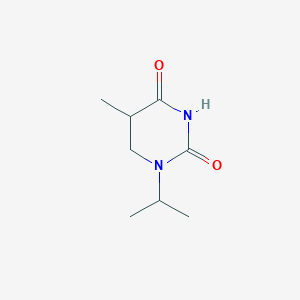
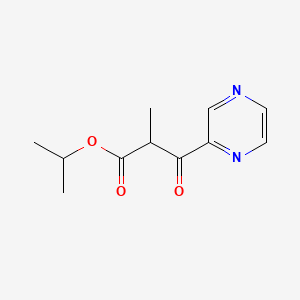
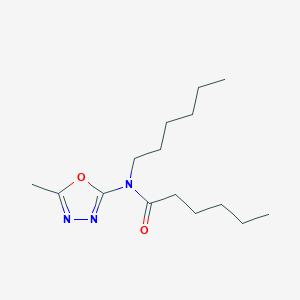
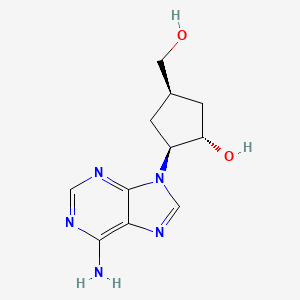
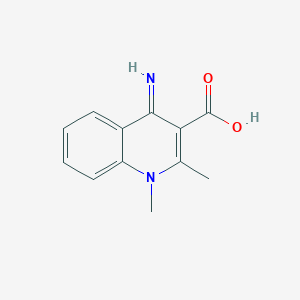
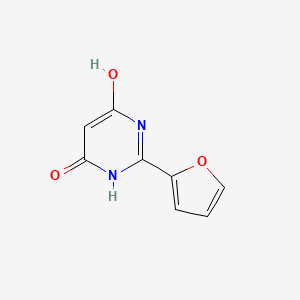
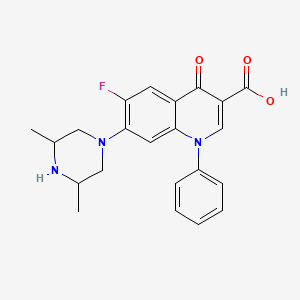
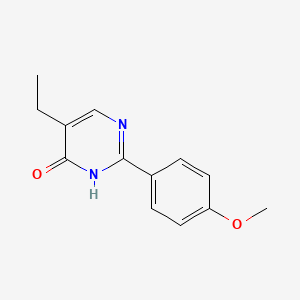
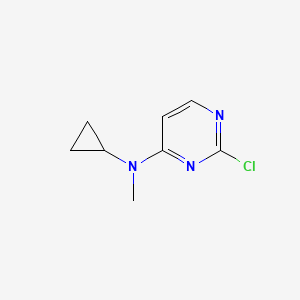

![2-Nitro-5-[(4-nitrobenzene-1-sulfonyl)methyl]furan](/img/structure/B12916438.png)
